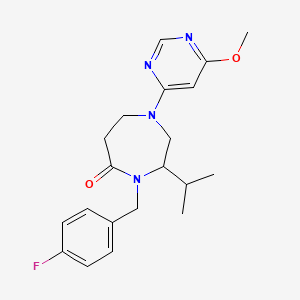![molecular formula C17H14ClNO4 B5402086 allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B5402086.png)
allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate, also known as CFA, is a synthetic compound that has been widely used in scientific research. CFA belongs to the class of acrylate compounds and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
Allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate acts as an agonist for the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is involved in the perception of pain and inflammation. allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate binds to the TRPV1 receptor and activates it, leading to the sensation of pain and inflammation.
Biochemical and Physiological Effects:
allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate has been shown to induce inflammation and pain in animal models. It has also been shown to induce apoptosis in cancer cells. allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate has been used to induce experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
Allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate is a useful tool for studying various biological processes. It is relatively easy to synthesize and has a well-characterized mechanism of action. However, allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate can be toxic at high concentrations and may cause skin irritation.
Zukünftige Richtungen
There are several future directions for research involving allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate. One area of interest is the development of new adjuvants for vaccines. allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate has been shown to enhance the immune response, and further research may lead to the development of more effective vaccines. Another area of interest is the development of new drugs for the treatment of pain and inflammation. allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate has been used to study the mechanisms of pain and inflammation, and further research may lead to the development of new drugs that target these processes. Finally, allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate may be useful in the development of new treatments for cancer. Its ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy.
Synthesemethoden
Allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate can be synthesized using a multi-step process. The first step involves the reaction of 2-chlorobenzoic acid with allylamine to form N-allyl-2-chlorobenzamide. This intermediate is then reacted with furfurylamine and acryloyl chloride to produce allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate.
Wissenschaftliche Forschungsanwendungen
Allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate has been extensively used in scientific research as a tool to study various biological processes. It has been used to investigate the mechanisms of inflammation, pain, and cancer. allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate is also used as an adjuvant in vaccines to enhance the immune response.
Eigenschaften
IUPAC Name |
prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-2-9-23-17(21)15(11-12-6-5-10-22-12)19-16(20)13-7-3-4-8-14(13)18/h2-8,10-11H,1,9H2,(H,19,20)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKBUTCETXUPCM-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402011.png)
![methyl 2-[5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5402018.png)
![(1R*,2R*,6S*,7S*)-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5402019.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}propane-1-sulfonamide](/img/structure/B5402020.png)

amino]methyl}-2-ethoxyphenol](/img/structure/B5402027.png)


![1-phenyl-5-(trifluoromethyl)-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]-1H-pyrazole-4-carbohydrazide](/img/structure/B5402057.png)
![N-allyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5402063.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine](/img/structure/B5402069.png)
![(2-methoxyethyl)({(2R,5S)-5-[(4-methoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)methylamine](/img/structure/B5402085.png)

![4-cyclopentyl-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5402115.png)